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molecular formula C10H5NO2S B8287289 5-Cyano-1-benzothiophene-7-carboxylic acid

5-Cyano-1-benzothiophene-7-carboxylic acid

Cat. No. B8287289
M. Wt: 203.22 g/mol
InChI Key: LTAFNFUYJLVOJN-UHFFFAOYSA-N
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Patent
US07402581B2

Procedure details

Ethyl 5-cyano-1-benzothiophene-7-carboxylate (5.6 g, 24.3 mmol) was dissolved THF (96 mL) and to the resultant solution was added an aqueous solution of NaOH (1.07 g of NaOH in 14 mL of water, 26.7 mmol) at 0° C. The mixture was stirred at room temperature overnight and then most of the solvent was removed by evaporation. The residue was dissolved in an aqueous solution of NaOH (0.1 M). The solution was washed thrice with chloroform, acidified with 2M HCl and then extracted with ethyl acetate. The organic solution was separated and the solvent was evaporated. The residue was flash chromatographed on silica gel (CH2Cl2-MeOH—NH4OH, 8:2:0.5). There was obtained 4.3 g (85%) of 5-cyano-1-benzothiophene-7-carboxylic acid as a tan solid. 1H NMR (500 MHz, DMSO-d6): 7.7 (d, 1H), 8.1 (d, 2H), 8.3 (d, 1H), 8.7 (s, 1H), 14 (b, 1H); LCMS: m/z 202 (M−1)−.
Name
Ethyl 5-cyano-1-benzothiophene-7-carboxylate
Quantity
5.6 g
Type
reactant
Reaction Step One
Name
Quantity
96 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
14 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:4]=[C:5]([C:12]([O:14]CC)=[O:13])[C:6]2[S:10][CH:9]=[CH:8][C:7]=2[CH:11]=1)#[N:2].[OH-].[Na+]>C1COCC1>[C:1]([C:3]1[CH:4]=[C:5]([C:12]([OH:14])=[O:13])[C:6]2[S:10][CH:9]=[CH:8][C:7]=2[CH:11]=1)#[N:2] |f:1.2|

Inputs

Step One
Name
Ethyl 5-cyano-1-benzothiophene-7-carboxylate
Quantity
5.6 g
Type
reactant
Smiles
C(#N)C=1C=C(C2=C(C=CS2)C1)C(=O)OCC
Name
Quantity
96 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
14 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
most of the solvent was removed by evaporation
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in an aqueous solution of NaOH (0.1 M)
WASH
Type
WASH
Details
The solution was washed thrice with chloroform
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The organic solution was separated
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
CUSTOM
Type
CUSTOM
Details
chromatographed on silica gel (CH2Cl2-MeOH—NH4OH, 8:2:0.5)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(#N)C=1C=C(C2=C(C=CS2)C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 4.3 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 87.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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